H2[(OH)2B(mu-OO)2B(OH)2]
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Overview
Description
Perboric acid is a member of boric acids.
Scientific Research Applications
Improved H2/O2 Reaction Mechanism
- Research Insight : An updated H2/O2 reaction mechanism has been developed, incorporating high-temperature rate constants for reactions involving H2O2 and OH (Hong, Davidson, & Hanson, 2011).
Reaction Dynamics of H + O2
- Research Insight : The H+O2 →OH+O reaction at 1.6 eV collision energy was studied, revealing insights into the reaction mechanisms and product distributions (Bronikowski, Zhang, Rakestraw, & Zare, 1989).
Hydrogen Bonding and Diffusion in Mullite
- Research Insight : Traces of OH groups in synthetic mullite crystals indicate H2O content and hydrogen bonding, affecting diffusion properties (Rüscher, Eils, Robben, & Schneider, 2008).
Hydroxyl Radical Scavenging and H2O2 Formation
- Research Insight : The interaction of alcohols with hydroxyl radicals can produce H2O2, impacting the reliability of hydroxyl radical analysis (Wang, Li, Dionysiou, Chen, Yang, & Li, 2022).
Environmental Implications of Hydroxyl Radicals
- Research Insight : Hydroxyl radicals, including OH, play a significant role in environmental chemistry, affecting organic pollutants and atmospheric processes (Gligorovski, Strekowski, Barbati, & Vione, 2015).
OH and H2O Interactions on Pt(111) Surfaces
- Research Insight : Studies on Pt(111) surfaces show the stability of OH in mixed OH+H2O phases and the role of hydrogen bonding in stabilizing overlayers (Clay, Haq, & Hodgson, 2004).
Hydroxyl Radical Generation in Fenton-like Systems
- Research Insight : Iron oxide-catalyzed production of hydroxyl radical from H2O2 is used to oxidize organic contaminants, with varying rates across different iron oxides (Kwan & Voelker, 2003).
Properties
Molecular Formula |
B2H6O8 |
---|---|
Molecular Weight |
155.67 g/mol |
IUPAC Name |
hydron;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8/c3-1(4)7-9-2(5,6)10-8-1/h3-6H/q-2/p+2 |
InChI Key |
PNIJRIIGBGFYHF-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[B-]1(OO[B-](OO1)(O)O)(O)O |
Canonical SMILES |
[H+].[H+].[B-]1(OO[B-](OO1)(O)O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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